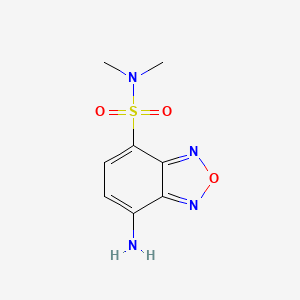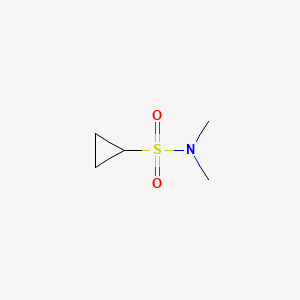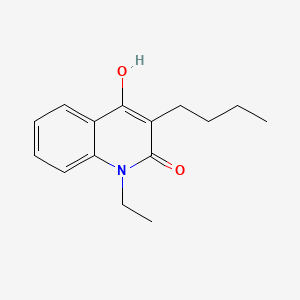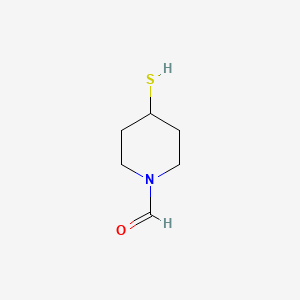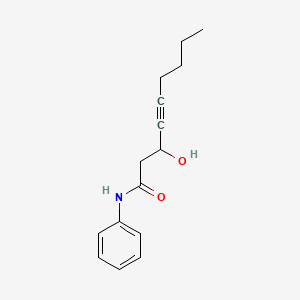
Glycols, 1,2-, C12-16, ethoxylated propoxylated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycols, 1,2-, C12-16, ethoxylated propoxylated is a chemical compound that belongs to the class of ethoxylated and propoxylated glycols. These compounds are synthesized by reacting fatty alcohols with ethylene oxide and propylene oxide. The fatty alcohols used in the synthesis are typically derived from natural sources such as coconut oil or palm kernel oil . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycols, 1,2-, C12-16, ethoxylated propoxylated involves the reaction of fatty alcohols with ethylene oxide and propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation and propoxylation. The process can be summarized as follows:
Fatty Alcohols: Derived from natural sources like coconut oil or palm kernel oil.
Ethylene Oxide and Propylene Oxide: Reacted with fatty alcohols in the presence of a catalyst.
Reaction Conditions: Controlled temperature and pressure to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are meticulously controlled. The process involves:
Batch or Continuous Reactors: Depending on the scale of production.
Catalysts: Used to facilitate the reaction.
Purification: The final product is purified to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Glycols, 1,2-, C12-16, ethoxylated propoxylated undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form corresponding alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycols, 1,2-, C12-16, ethoxylated propoxylated has a wide range of scientific research applications, including:
Colloidal and Dispersion Science: Used to stabilize emulsions and suspensions by reducing interfacial tension.
Protein and Membrane Research: Employed for protein extraction, solubilization, and membrane protein purification.
Drug Delivery: Utilized in the formulation of drug delivery systems to enhance the stability and bioavailability of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of glycols, 1,2-, C12-16, ethoxylated propoxylated primarily involves its surfactant properties. It adsorbs at the interface between two immiscible phases, reducing interfacial tension and preventing particle aggregation. This property is crucial in stabilizing emulsions and suspensions. The molecular targets and pathways involved include:
Interfacial Adsorption: Adsorbs at the oil-water interface.
Reduction of Interfacial Tension: Lowers the energy barrier for emulsion formation.
Stabilization of Dispersions: Prevents aggregation of particles, maintaining a stable dispersion.
Comparison with Similar Compounds
Glycols, 1,2-, C12-16, ethoxylated propoxylated can be compared with other similar compounds such as:
Glycols, 1,2-, C12-14, ethoxylated propoxylated: Similar in structure but with shorter alkyl chains.
Glycols, 1,2-, C16-18, ethoxylated propoxylated: Similar in structure but with longer alkyl chains.
Alcohols, C12-14, ethoxylated: Similar surfactant properties but without propoxylation.
Uniqueness: The uniqueness of this compound lies in its balanced hydrophilic-lipophilic properties, making it highly effective as a surfactant in various applications. Its ability to stabilize emulsions and suspensions, combined with its mild nature, makes it suitable for use in sensitive applications such as protein and membrane research.
Properties
CAS No. |
154248-98-3 |
|---|---|
Molecular Formula |
C17H36O3 |
Molecular Weight |
288.472 |
IUPAC Name |
2-(2-dodecoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C17H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-17(2)16-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
LDQYRCPDQDZUOY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOC(C)CO |
Synonyms |
Glycols, 1,2-, C12-16, ethoxylated propoxylated |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one](/img/structure/B582851.png)
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide](/img/structure/B582853.png)
![2-[(2-Hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide](/img/structure/B582854.png)
![2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide](/img/structure/B582855.png)
![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)
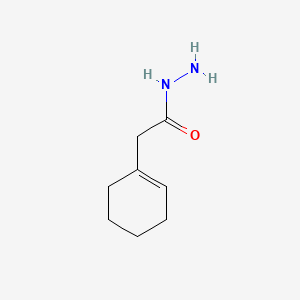
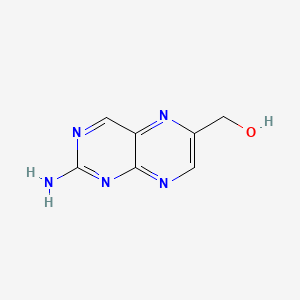
![1-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B582862.png)
